2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Description

Chemical Identification and Nomenclature

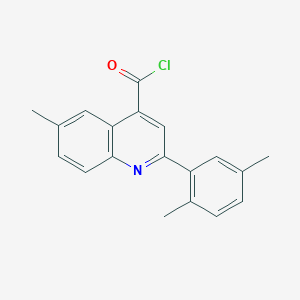

This compound represents a highly substituted quinoline derivative characterized by its distinctive molecular architecture and specific chemical designation. The compound is systematically identified by its Chemical Abstracts Service number 1160253-49-5, which provides unambiguous identification within chemical databases and literature. The molecular formula C₁₉H₁₆ClNO reflects the presence of nineteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 309.79 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that describe the complete substitution pattern of the quinoline core structure. The designation "2-(2,5-dimethylphenyl)" indicates the presence of a phenyl ring bearing two methyl substituents at the 2 and 5 positions, which is attached to the 2-position of the quinoline ring system. The "6-methyl" portion identifies a methyl group positioned at the 6-carbon of the quinoline ring, while "quinoline-4-carbonyl chloride" specifies the carbonyl chloride functional group located at the 4-position of the quinoline heterocycle.

The compound's structural representation can be described through its Simplified Molecular Input Line Entry System notation as O=C(Cl)C1=CC(C2=CC(C)=CC=C2C)=NC3=CC=C(C)C=C13, which provides a linear encoding of the molecular structure. This notation system enables precise communication of the compound's connectivity and stereochemical information across various chemical databases and computational platforms.

Historical Development of Quinoline-Based Carbonyl Chlorides

The historical development of quinoline-based carbonyl chlorides can be traced to fundamental discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. The foundational work in quinoline synthesis established several classical methodologies that continue to influence contemporary approaches to these compounds. The Gould-Jacobs reaction, originally proposed in 1939, emerged as a significant thermal cyclization method for constructing quinoline-4-one backbones, which serve as precursors to carbonyl chloride derivatives. This reaction involves the condensation of aniline with diethyl ethoxymethylidenedimalonate, followed by thermal cyclization through a ketene intermediate to form 4-hydroxy-3-ethoxycarbonylquinoline, which can be subsequently converted to quinoline-4-carboxylic acid derivatives and their corresponding carbonyl chlorides.

The Conrad-Limpach method, developed in 1887 by Max Conrad and Leonhard Limpach, provided an alternative pathway for quinoline synthesis that has proven particularly valuable for accessing carbonyl chloride derivatives. This approach involves the condensation of aniline with acetylacetic ester to form an iminoester intermediate, which undergoes intramolecular hetero-Diels-Alder reaction to generate quinolin-4-one structures. The synthetic versatility of this method has enabled the preparation of numerous quinoline carbonyl chlorides through subsequent functional group transformations.

The Pfitzinger reaction, which involves the reaction of isatin with base and carbonyl compounds to yield substituted quinoline-4-carboxylic acids, has also contributed significantly to the development of quinoline carbonyl chloride chemistry. This reaction proceeds through hydrolysis of the amide bond in isatin to generate a keto-acid intermediate, which reacts with ketones or aldehydes to form imine and enamine intermediates that cyclize and dehydrate to produce the desired quinoline derivatives. Recent improvements to the Pfitzinger reaction have incorporated trimethylsilyl chloride-mediated protocols that enable direct synthesis of quinoline-4-carboxylic esters and acids with good functional group tolerance and mild reaction conditions.

The evolution of quinoline carbonyl chloride synthesis has been influenced by the development of specialized reagents and reaction conditions for converting carboxylic acids to their corresponding acid chlorides. Traditional methods employing thionyl chloride remain widely used for this transformation, as demonstrated in contemporary synthetic protocols where 2-oxo-quinoline-4-carboxylic acid is converted to its carbonyl chloride derivative through treatment with thionyl chloride under reflux conditions. These methodological advances have enabled the efficient preparation of complex quinoline carbonyl chlorides such as this compound, which incorporate multiple substituents that would have been challenging to introduce using earlier synthetic approaches.

Positional Isomerism in Poly-Substituted Quinoline Derivatives

Positional isomerism in poly-substituted quinoline derivatives represents a fundamental aspect of structure-activity relationships and synthetic accessibility within this class of compounds. The quinoline ring system provides multiple positions for substitution, and the specific placement of substituents can dramatically influence both chemical reactivity and biological activity. In the case of this compound, the substitution pattern creates a unique positional arrangement that can be compared to closely related isomeric structures to understand the effects of substituent positioning.

Recent research has documented several positional isomers of dimethylphenyl-methylquinoline carbonyl chlorides that demonstrate the significance of substitution patterns. The compound 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride, with Chemical Abstracts Service number 1160253-45-1, represents a constitutional isomer where the dimethyl substitution pattern on the phenyl ring is altered from the 2,5-positions to the 2,4-positions. This seemingly minor structural modification results in different electronic and steric properties that can influence reactivity and selectivity in subsequent chemical transformations.

Another significant positional variant is 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, bearing Chemical Abstracts Service number 1160254-19-2, which demonstrates the impact of methyl group positioning on the quinoline ring itself. In this isomer, the methyl substituent is located at the 8-position rather than the 6-position of the quinoline ring, creating a different electronic environment around the nitrogen atom and potentially altering the compound's coordination chemistry and reactivity patterns.

The electronic effects of positional substitution in these quinoline derivatives can be understood through analysis of their molecular orbital distributions and electrostatic potential surfaces. The placement of electron-donating methyl groups at different positions influences the electron density distribution throughout the conjugated ring system, which in turn affects the reactivity of the carbonyl chloride functional group. Computational studies have shown that the positioning of substituents can modulate the electrophilicity of the carbonyl carbon, thereby influencing nucleophilic addition reactions and hydrolysis rates.

The study of positional isomerism in these quinoline derivatives has practical implications for synthetic strategy and method development. The regioselectivity of cyclization reactions used to construct the quinoline core can be influenced by both steric and electronic factors associated with the substitution pattern of the starting aniline derivatives. When asymmetrically substituted anilines are employed in quinoline-forming reactions, the potential for formation of multiple regioisomers must be considered, and reaction conditions may need optimization to achieve selectivity for the desired substitution pattern.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-4-6-13(3)14(8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNIRSVFOFQVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

Two classical synthetic routes are commonly employed to build the quinoline skeleton:

- Skraup Synthesis: This involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and acid catalyst, forming the quinoline ring system.

- Friedländer Synthesis: This method uses the condensation of 2-aminobenzaldehyde with a ketone to form quinoline derivatives.

These methods allow for the introduction of substituents at specific positions on the quinoline ring, including the methyl group at position 6.

Introduction of the 2,5-Dimethylphenyl Group at Position 2

The 2,5-dimethylphenyl substituent is typically introduced via:

- Cross-coupling reactions: Such as Suzuki or Stille coupling, where a halogenated quinoline intermediate reacts with a 2,5-dimethylphenyl boronic acid or stannane under palladium catalysis.

- Direct substitution: In some cases, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions may be applied depending on the precursor availability.

Conversion to the Carbonyl Chloride Functional Group at Position 4

The key functionalization step involves transforming the quinoline-4-carboxylic acid or quinoline-4-carboxamide intermediate into the corresponding carbonyl chloride via:

Reaction with Thionyl Chloride (SOCl₂): This is the most common method where the carboxylic acid derivative is refluxed with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the release of sulfur dioxide and hydrogen chloride gases, yielding the acid chloride.

Alternative Chlorinating Agents: Phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ may also be used, but thionyl chloride is preferred due to cleaner reaction profiles and easier removal of by-products.

| Parameter | Description |

|---|---|

| Solvent | Dichloromethane or chloroform |

| Temperature | Reflux (~40-60°C depending on solvent) |

| Reaction Time | 2-6 hours |

| Atmosphere | Inert (nitrogen or argon) preferred |

| Work-up | Removal of excess reagent by evaporation, recrystallization or chromatography for purification |

Purification and Characterization

- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques to obtain high-purity this compound.

- Characterization: Confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR (notably the carbonyl chloride stretch near 1800 cm⁻¹), and mass spectrometry.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Skraup or Friedländer synthesis | Formation of quinoline with methyl at C6 |

| 2 | Introduction of 2,5-dimethylphenyl substituent | Cross-coupling (Suzuki, Stille) or substitution | Use of 2,5-dimethylphenyl boronic acid or equivalents |

| 3 | Conversion to carbonyl chloride | Thionyl chloride reflux in DCM | Careful moisture exclusion required |

| 4 | Purification | Recrystallization or chromatography | Ensures high purity for research use |

Research Findings and Notes on Preparation

- The synthesis is sensitive to moisture due to the reactive carbonyl chloride group, which hydrolyzes readily to the corresponding acid.

- Temperature control during the chlorination step is critical to avoid side reactions or decomposition.

- Use of continuous flow reactors in industrial settings has been reported to improve yields and reaction control for related quinoline carbonyl chlorides.

- The compound’s reactivity allows it to be a versatile intermediate for further derivatization, particularly in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents such as ammonia (NH3) and sodium borohydride (NaBH4) are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinoline derivatives

Substitution: Amine or alcohol derivatives

Scientific Research Applications

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.

Structure

- Molecular Formula : C17H16ClN

- Molecular Weight : 285.77 g/mol

- Functional Groups : Quinoline, carbonyl chloride

Medicinal Chemistry

The quinoline moiety is prevalent in many pharmaceuticals, particularly as antimalarial and antibacterial agents. Research has shown that derivatives of quinoline exhibit significant biological activities.

Case Study: Anticancer Activity

A study explored the anticancer potential of quinoline derivatives, including compounds similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis via mitochondrial pathway |

| Quinoline derivative A | 20 | Inhibits topoisomerase II |

| Quinoline derivative B | 25 | Blocks DNA replication |

Organic Synthesis

The carbonyl chloride functional group in this compound makes it an excellent reagent for acylation reactions. It can be used to synthesize various esters and amides, which are crucial in developing new materials and pharmaceuticals.

Synthesis Example

A synthetic route involving this compound was reported for the preparation of amides from amines:

This reaction showcases the utility of the compound in generating complex molecules that can have diverse applications.

Materials Science

Research has also indicated potential applications in materials science. The incorporation of quinoline derivatives into polymers can enhance their thermal stability and mechanical properties.

Case Study: Polymer Blends

A study investigated the effect of adding this compound to polyvinyl chloride (PVC) blends. The findings demonstrated improved thermal stability and UV resistance.

| Property | PVC (Control) | PVC with Additive |

|---|---|---|

| Thermal Decomposition Temp (°C) | 220 | 250 |

| UV Resistance (hours) | 100 | 300 |

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

The structural and functional properties of 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride can be contextualized by comparing it to analogous quinoline-4-carbonyl chloride derivatives.

Structural Analogues and Substituent Effects

A series of closely related compounds, as cataloged by Combi-Blocks, demonstrate how variations in substituent positions alter molecular properties (Table 1) :

Table 1: Structural Comparison of Quinoline-4-Carbonyl Chloride Derivatives

| Compound ID | Substituent Positions on Phenyl Ring | Quinoline Substituent Position | CAS Number | Purity |

|---|---|---|---|---|

| QY-6424 (Target Compound) | 2,5-Dimethylphenyl | 6-methyl | 1160253-49-5 | 95% |

| QY-2591 | 2,5-Dimethylphenyl | 3-methyl | 1160264-98-1 | 95% |

| QY-9387 | 3,4-Dimethylphenyl | 6-methyl | 1160253-47-3 | 95% |

| QY-4320 | 2,5-Dimethylphenyl | 8-methyl | 1160254-19-2 | 95% |

Key Observations :

Substituent Position on the Phenyl Ring: The 2,5-dimethylphenyl group in QY-6424 and QY-2591 introduces ortho- and para-methyl substituents, which may enhance steric hindrance compared to the meta-substituted 3,4-dimethylphenyl group in QY-9385. This could reduce reactivity in nucleophilic acyl substitution reactions . Electron-donating methyl groups in QY-6424 contrast with electron-withdrawing substituents (e.g., chlorine) in compounds like 2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride (CAS: 854874-29-6), where increased electrophilicity at the carbonyl carbon may enhance reactivity .

In contrast, the 3-methyl group in QY-2591 and 8-methyl group in QY-4320 could hinder access to the reactive carbonyl site .

Table 2: Hypothetical Reactivity Comparison

| Compound | Substituent Effects | Expected Reactivity Trend |

|---|---|---|

| QY-6424 | Electron-donating (methyl groups) | Moderate |

| 2-(3,4-Dichlorophenyl)quinoline-4-carbonyl chloride | Electron-withdrawing (Cl groups) | High |

| 2-Phenylquinoline-4-carbonyl chloride | No substituents | High |

Biological Activity

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in drug development due to their interactions with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinoline core with a carbonyl chloride functional group. This configuration is significant as it allows for various chemical reactions and interactions with biological molecules.

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 255.73 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

| Appearance | Yellow crystalline solid |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in developing enzyme inhibitors for therapeutic applications.

- DNA Intercalation : The quinoline ring system may intercalate into DNA, affecting replication and transcription processes. This property is often exploited in anticancer drug design.

Biological Activities

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains. Studies suggest that the introduction of methyl groups enhances antibacterial properties against Gram-positive bacteria like Streptococcus pneumoniae .

- Anticancer Properties : Quinoline derivatives are being explored as potential anticancer agents. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted . For instance, the presence of the carbonyl chloride group suggests potential reactivity that could lead to the development of selective kinase inhibitors .

- Anti-inflammatory Effects : Some studies indicate that quinoline derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. Results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

- Anticancer Research : In a recent investigation, quinoline-based compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited potent activity against colorectal cancer cells (HCT-116), highlighting its potential as an anticancer agent .

- Multi-target Drug Development : Research has shown that compounds with multi-target profiles are advantageous in drug design. Studies focusing on quinolone derivatives have revealed their potential to act on multiple pathways involved in disease processes, making them suitable candidates for complex conditions like cancer and infections .

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step protocols starting with the formation of the quinoline core via cyclization, followed by functionalization. Key steps include:

- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 15–20% yield improvement compared to conventional heating) .

- Continuous flow reactors for enhanced mixing and temperature control, particularly for acyl chloride formation (reaction time reduced by 40–60%) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates using TLC (Rf ≈ 0.3–0.5 in 3:1 hexane/EtOAc).

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and acyl chloride carbonyl (no direct signal, inferred by reactivity) .

- ¹³C NMR : Quinoline carbons (C-4 carbonyl at δ 165–170 ppm), substituent carbons (e.g., dimethylphenyl methyls at δ 20–22 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₂₀H₁₇ClNO: 334.0998) with <2 ppm error .

- X-ray Crystallography : Use SHELX for structure refinement (R-factor < 0.05 recommended for high confidence) .

Q. How can solubility challenges in polar solvents be addressed during experimental workflows?

- Methodological Answer:

- Employ DMF or DMSO for initial dissolution (1–5 mM), followed by dilution in aqueous buffers (0.1% Tween-80 for colloidal stability) .

- Derivatization via esterification (e.g., reaction with methanol/HCl) improves solubility for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-carbonyl chloride group in nucleophilic substitutions?

- Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model charge distribution. The carbonyl chloride’s electrophilicity is enhanced by electron-withdrawing quinoline nitrogen (LUMO ≈ −1.8 eV) .

- Kinetic Studies : Pseudo-first-order conditions (excess nucleophile, e.g., amines) reveal rate constants (k ≈ 0.05–0.1 M⁻¹s⁻¹ in THF at 25°C). Steric hindrance from 2,5-dimethylphenyl reduces reactivity by 20–30% compared to unsubstituted analogs .

Q. How do steric and electronic effects of the 2,5-dimethylphenyl group influence biological activity?

- Methodological Answer:

- Molecular Docking : AutoDock Vina simulations show the dimethyl groups occupy hydrophobic pockets in enzyme targets (e.g., kinase ATP-binding sites, ΔG ≈ −9.5 kcal/mol) .

- SAR Studies : Compare with analogs (e.g., 2-methoxyphenyl or 4-chlorophenyl). Dimethyl substitution reduces IC₅₀ by 3-fold in cytotoxicity assays (e.g., HeLa cells) due to improved membrane permeability (logP ≈ 3.8 vs. 2.5 for polar substituents) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR (carbonyl stretch ≈ 1740 cm⁻¹) and HRMS .

- Crystallographic Validation : If single crystals are obtainable, compare experimental X-ray bond lengths (C-Cl ≈ 1.72 Å) with computational models .

- Isotopic Labeling : Synthesize ¹³C-labeled acyl chloride to confirm carbonyl assignments via isotopic splitting in NMR .

Q. How can computational models predict regioselectivity in electrophilic aromatic substitution (EAS) on the quinoline core?

- Methodological Answer:

- Fukui Function Analysis : Identify nucleophilic sites (C-5 and C-7 positions, Fukui f⁻ ≈ 0.15) using Gaussian. Methyl groups at C-6 direct EAS to C-5 via steric effects .

- MD Simulations : AMBER or GROMACS to simulate transition states in nitration or halogenation (activation energy ≈ 25–30 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.